3-Methyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)but-2-en-1-one
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Overview
Description
3-Methyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)but-2-en-1-one is a complex organic compound that features a unique combination of functional groups, including a pyridine ring, an azetidine ring, and a butenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)but-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Pyridin-3-yloxy Intermediate: This step involves the reaction of pyridine-3-ol with an appropriate halogenated compound to form the pyridin-3-yloxy intermediate.
Azetidine Ring Formation: The intermediate is then reacted with an azetidine precursor under suitable conditions to form the azetidine ring.
Butenone Formation: Finally, the azetidine intermediate is subjected to a series of reactions to introduce the butenone moiety, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)but-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
3-Methyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)but-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Material Science: The compound’s properties may be exploited in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)but-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)but-2-en-1-one: can be compared with other azetidine and pyridine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
3-methyl-1-(3-pyridin-3-yloxyazetidin-1-yl)but-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-10(2)6-13(16)15-8-12(9-15)17-11-4-3-5-14-7-11/h3-7,12H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEMXYIZMOOBLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)N1CC(C1)OC2=CN=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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